
4-Bromo-2-(furan-3-yl)pyrimidine: Structural
Data & Synthesis Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 4-Bromo-2-(furan-3-yl)pyrimidine

CAS No.: 1086381-95-4

Cat. No.: B1463233

Get Quote

Chemical Identity & Computed Data
This compound is a 2,4-disubstituted pyrimidine featuring a furan-3-yl group at the C2 position

and a bromine atom at the C4 position. This specific regiochemistry is less common than the 4-

(furan-3-yl) isomer due to the natural reactivity of the pyrimidine ring, making its synthesis a

precise exercise in regiocontrol.
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Property Data

IUPAC Name 4-Bromo-2-(furan-3-yl)pyrimidine

Molecular Formula C₈H₅BrN₂O

Molecular Weight 225.04 g/mol

Canonical SMILES BrC1=NC(C2=COC=C2)=NC=C1

Isomeric SMILES BrC1=NC(=NC=C1)C2=COC=C2

InChI String
InChI=1S/C8H5BrN2O/c9-7-1-2-10-8(11-7)6-3-

4-12-5-6/h1-5H

LogP (Predicted) ~2.31

TPSA 39.0 Å²

Structural Analysis & Regioselectivity Challenge
The synthesis of 4-Bromo-2-(furan-3-yl)pyrimidine presents a classic regioselectivity problem

in heterocyclic chemistry.

The Problem: In 2,4-dihalopyrimidines (e.g., 2,4-dichloropyrimidine), the C4 position is

significantly more reactive towards nucleophilic aromatic substitution (SNAr) and palladium-

catalyzed cross-couplings (Suzuki-Miyaura) due to the para-like electron deficiency relative

to N1.

The Consequence: Direct Suzuki coupling of 2,4-dibromopyrimidine with furan-3-boronic

acid predominantly yields the 4-(furan-3-yl)-2-bromopyrimidine isomer (the "wrong" isomer).

The Solution: To obtain the 2-(furan-3-yl)-4-bromo isomer, one must employ a De Novo

Synthesis (Pinner-type cyclization) or a blocking group strategy. The De Novo route is

preferred for scalability and purity.

Diagram 1: The Regioselectivity Challenge
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Caption: Direct Suzuki coupling favors the C4-substituted product. The target C2-substituted

isomer requires an alternative synthetic strategy.

Synthesis Protocol: De Novo Cyclization Route
This protocol constructs the pyrimidine ring around the furan moiety, ensuring the furan is fixed

at the C2 position before the bromine is introduced at C4.

Step 1: Preparation of Furan-3-carboxamidine Hydrochloride
Reagents: Furan-3-carbonitrile, Sodium Methoxide (NaOMe), Ammonium Chloride (NH₄Cl).

Mechanism: Pinner reaction followed by amidine formation.

Procedure:

Dissolve furan-3-carbonitrile (1.0 eq) in anhydrous methanol.

Add NaOMe (0.1 eq) and stir at RT for 3-6 h to form the imidate intermediate.

Add NH₄Cl (1.1 eq) and reflux for 12 h.

Cool, filter the precipitate (NH₄Cl), and concentrate the filtrate to obtain crude furan-3-

carboxamidine hydrochloride.

Step 2: Cyclization to 2-(Furan-3-yl)pyrimidin-4(3H)-one
Reagents: Furan-3-carboxamidine HCl, Ethyl Propiolate (or Methyl 3-methoxyacrylate),

NaOEt.
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Procedure:

Dissolve furan-3-carboxamidine HCl (1.0 eq) and Ethyl Propiolate (1.1 eq) in anhydrous

ethanol.

Add NaOEt (2.5 eq) dropwise at 0°C.

Reflux the mixture for 8-16 h. The amidine condenses with the alkyne ester to close the

pyrimidine ring.

Acidify with acetic acid to precipitate the product.

Filter and dry to yield 2-(furan-3-yl)pyrimidin-4(3H)-one.

Step 3: Bromination (Aromatization)
Reagents: Phosphorus Oxybromide (POBr₃) or POCl₃/PBr₃.

Procedure:

Suspend 2-(furan-3-yl)pyrimidin-4(3H)-one (1.0 eq) in anhydrous toluene or acetonitrile.

Add POBr₃ (1.5 eq) and catalytic N,N-dimethylaniline.

Heat to 80-100°C for 2-4 h. The C4-carbonyl oxygen is converted to a leaving group and

displaced by bromide.

Quench: Pour onto ice/water carefully (exothermic).

Extraction: Extract with EtOAc, wash with NaHCO₃, dry over MgSO₄.

Purification: Flash chromatography (Hexane/EtOAc) to yield pure 4-Bromo-2-(furan-3-
yl)pyrimidine.

Diagram 2: De Novo Synthesis Workflow
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Caption: Step-wise construction of the pyrimidine ring ensures correct regiochemistry.

Applications in Drug Discovery
The 4-Bromo-2-(furan-3-yl)pyrimidine scaffold is a versatile intermediate for generating

libraries of bioactive compounds.

SNAr Diversification (C4): The bromine at C4 is highly activated by the adjacent nitrogen

atoms. It can be readily displaced by primary and secondary amines, alkoxides, or thiols.

Example: Reaction with morpholine or piperazine yields 4-amino-2-(furan-3-yl)pyrimidines,

common motifs in adenosine receptor antagonists (e.g., A2A).

Suzuki Coupling (C4): The C4-Br bond can undergo palladium-catalyzed coupling with aryl

or heteroaryl boronic acids to create 2,4-biaryl pyrimidines.
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Note: Since the furan is already installed at C2, this allows for the independent

optimization of the C4 substituent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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